An In-Depth Technical Guide to 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
An In-Depth Technical Guide to 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, a key intermediate in the synthesis of various dyes and a molecule of interest in medicinal chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis and drug development, offering insights into its structure, reactivity, and potential applications.
Chemical Identity and Physical Properties
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, also known by synonyms such as 7-(Methylamino)-4-hydroxynaphthalene-2-sulfonic acid and Broenner's acid, is a substituted naphthalenesulfonic acid.[1][] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₄S | [1] |
| Molecular Weight | 253.28 g/mol | [] |
| CAS Number | 22346-43-6 | [3] |
| Appearance | Orange to reddish powder | [] |
| Solubility | Soluble in water | [] |
| pH | Acidic in aqueous solution | [] |
| Purity | Typically >98% | [] |
Molecular Structure and Spectroscopic Analysis
The structure of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, featuring a naphthalene core with hydroxyl, methylamino, and sulfonic acid functional groups, is crucial to its chemical behavior.
Caption: Molecular structure of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic Protons: The naphthalene ring protons are expected to appear as a series of doublets and multiplets in the range of δ 7.0-8.5 ppm. The electron-donating hydroxyl and methylamino groups and the electron-withdrawing sulfonic acid group will influence the chemical shifts of the adjacent protons.
-
Methyl Protons: The protons of the methyl group attached to the nitrogen are expected to appear as a singlet around δ 2.5-3.0 ppm.
-
Hydroxyl and Amino Protons: The hydroxyl and amino protons will likely appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.
¹³C NMR (Predicted):
-
Aromatic Carbons: The ten carbons of the naphthalene ring are expected to resonate in the range of δ 110-140 ppm. The carbons bearing the substituents will show distinct chemical shifts due to the electronic effects of the functional groups.
-
Methyl Carbon: The methyl carbon is expected to appear in the aliphatic region, around δ 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Based on the spectra of similar compounds, the following peaks can be anticipated:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: A moderate peak around 3300-3500 cm⁻¹ for the secondary amine.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.
-
S=O Stretch: Strong absorptions in the range of 1030-1070 cm⁻¹ and 1150-1260 cm⁻¹ for the sulfonic acid group.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
UV-Vis Spectroscopy
The UV-Vis spectrum of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid in an aqueous solution is expected to exhibit absorption maxima characteristic of the naphthalene chromophore. The presence of auxochromic groups (hydroxyl and methylamino) and a chromophoric sulfonic acid group will influence the wavelength and intensity of these absorptions. For comparison, 2-naphthalenesulfonic acid shows absorption maxima that can be used as a reference point for analysis.[7]
Reactivity Profile
The reactivity of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is governed by the interplay of its functional groups on the naphthalene ring.
-
Electrophilic Aromatic Substitution: The naphthalene ring is activated towards electrophilic substitution by the electron-donating hydroxyl and methylamino groups. The sulfonic acid group is a deactivating group. The positions for substitution will be directed by these functional groups.
-
Reactions of the Sulfonic Acid Group: The sulfonic acid group can undergo reactions typical for this functionality, such as conversion to sulfonyl chlorides or amides. It can also be removed under certain conditions.[8]
-
Reactions of the Hydroxyl and Amino Groups: The hydroxyl and amino groups can be acylated, alkylated, or undergo other reactions characteristic of phenols and secondary amines.
Proposed Synthesis Protocol
An experimental synthesis protocol for 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is not explicitly detailed in the readily available literature. However, a plausible synthetic route can be proposed based on the known synthesis of the analogous compound, 4-Hydroxy-7-(phenylamino)-2-naphthalenesulfonic acid.[1] The synthesis would likely involve the sulfonation of a suitable aminonaphthol precursor followed by methylation of the amino group.
A potential starting material is 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J-acid). The synthesis could proceed as follows:
Step 1: Methylation of 7-amino-4-hydroxy-2-naphthalenesulfonic acid
-
Dissolve 7-amino-4-hydroxy-2-naphthalenesulfonic acid in an appropriate aqueous alkaline solution.
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the solution.
-
Control the reaction temperature and pH to favor N-methylation over O-methylation.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, acidify the reaction mixture to precipitate the product.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Caption: Proposed synthesis workflow for 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.
Applications in Drug Development
Naphthalenesulfonic acid derivatives have emerged as a scaffold of interest in drug discovery. Their ability to interact with biological targets makes them valuable starting points for the design of novel therapeutic agents.
-
Enzyme Inhibition: Certain naphthalenesulfonic acid derivatives have been shown to inhibit viral enzymes. For instance, derivatives of this class have demonstrated inhibitory activity against HIV-1 and HIV-2 reverse transcriptase, suggesting their potential as anti-AIDS agents.[9]
-
Receptor Antagonism: The naphthalene scaffold has been utilized in the design of antagonists for chemokine receptors. Specifically, naphthalene-sulfonamide derivatives have been synthesized and evaluated as antagonists of the human CCR8 receptor, which is a target for inflammatory diseases.[10]
-
Fluorescent Probes: The fluorescence of some naphthalenesulfonic acid derivatives is sensitive to the polarity of their environment. This property has been exploited to use them as probes to study the hydrophobic pockets of proteins.[11]
Safety and Handling
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.[]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention if symptoms persist.
-
Conclusion
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is a versatile chemical compound with established use as a dye intermediate and growing interest in the field of drug development. Its rich chemistry, stemming from the substituted naphthalene core, offers numerous possibilities for synthetic transformations and the design of novel molecules with specific biological activities. This guide provides a foundational understanding of its chemical properties, which is essential for any researcher or scientist working with this compound. Further experimental investigation into its spectroscopic properties and reactivity will undoubtedly uncover new applications and expand its utility in various scientific disciplines.
References
- Supporting information for a manuscript. The Royal Society of Chemistry. (URL not provided)
-
Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. PubMed. (URL: [Link])
-
Potential anti-AIDS naphthalenesulfonic acid derivatives. Synthesis and inhibition of HIV-1 induced cytopathogenesis and HIV-1 and HIV-2 reverse transcriptase activities. PubMed. (URL: [Link])
- (No title provided)
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UV-Vis Absorption 2-Naphthalenesulfonic acid - SIELC Technologies. (URL: [Link])
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Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. (URL: [Link])
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2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- - Substance Details - SRS | US EPA. (URL: [Link])
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Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. MDPI. (URL: [Link])
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New insight on 8-anilino-1-naphthalene sulfonic acid interaction with TgFNR for hydrophobic exposure analysis. PubMed. (URL: [Link])
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Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. MDPI. (URL: [Link])
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- 9. Potential anti-AIDS naphthalenesulfonic acid derivatives. Synthesis and inhibition of HIV-1 induced cytopathogenesis and HIV-1 and HIV-2 reverse transcriptase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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